molecular formula C4H6N2S3 B11975368 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione CAS No. 2245-12-7

3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione

Cat. No.: B11975368
CAS No.: 2245-12-7
M. Wt: 178.3 g/mol
InChI Key: JRAGPVKMVUMNAR-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione is a rare and unique chemical compound offered as part of a collection for early discovery research. It features the 1,3,4-thiadiazole scaffold, a five-membered sulfur-containing heterocycle of significant interest in medicinal chemistry. The 1,3,4-thiadiazole structure is recognized as a versatile pharmacophore, primarily due to its role as a bioisostere of pyrimidine, which is a core structure in nucleic acids. This feature allows derivatives to potentially interfere with biological processes like DNA replication. The presence of sulfur atoms in the structure contributes to its properties; the low-lying C-S σ* orbitals create regions of low electron density (σ-holes) on the sulfur, which can facilitate interactions with biological targets. Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring can enhance the ability of such compounds to cross cellular membranes, contributing to good oral absorption and bioavailability. While this specific dimethyl-thiadiazolidine-dithione derivative is provided for investigational purposes, the broader class of 1,3,4-thiadiazole compounds has demonstrated a range of promising bioactive properties in scientific literature, including investigation as anticancer agents. Researchers exploring sulfur heterocycles for novel therapeutic applications may find this compound particularly valuable. This product is sold for research use as a tool for early-stage investigation. Buyer assumes responsibility to confirm product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2245-12-7

Molecular Formula

C4H6N2S3

Molecular Weight

178.3 g/mol

IUPAC Name

3,4-dimethyl-1,3,4-thiadiazolidine-2,5-dithione

InChI

InChI=1S/C4H6N2S3/c1-5-3(7)9-4(8)6(5)2/h1-2H3

InChI Key

JRAGPVKMVUMNAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)SC(=S)N1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of appropriate thiadiazole precursors with sulfur sources under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2-diaminobenzene with carbon disulfide in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

Antitumor and Anticancer Activities
Research indicates that compounds related to thiadiazolidines exhibit notable antitumor properties. For instance, studies have shown that derivatives of thiadiazolidines can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development. Specifically, 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione has been investigated for its cytotoxic effects against various cancer cell lines.

Biological Activities
The compound has been associated with a range of biological activities:

  • Antibacterial : Demonstrated efficacy against several bacterial strains.
  • Antifungal : Effective in inhibiting fungal growth.
  • Anti-inflammatory : Exhibits potential in reducing inflammation markers.
  • Antioxidant : Shows promise in scavenging free radicals.

A comprehensive study highlighted these activities and suggested the compound's potential as a therapeutic agent in treating infections and inflammatory diseases .

Chemical Intermediates

This compound serves as a valuable chemical intermediate in the synthesis of other compounds. It can be utilized in the production of thiadiazole derivatives which are integral to various chemical reactions. The compound's ability to participate in nucleophilic substitutions makes it a versatile building block in organic synthesis .

Material Science Applications

Corrosion Inhibitors
Due to its sulfur-containing structure, this compound is explored as a corrosion inhibitor for metals. Its effectiveness arises from its ability to form protective films on metal surfaces, thus preventing oxidation and deterioration. Experimental data show significant reductions in corrosion rates when treated with this compound .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human leukemia cells. The results indicated a dose-dependent decrease in cell viability with an LD50 value of approximately 10 μM. The rapid induction of apoptosis was observed within hours of treatment .

Case Study 2: Corrosion Inhibition

In a controlled experiment assessing the corrosion inhibition properties of the compound on carbon steel in acidic media, it was found that the addition of this compound reduced the corrosion rate by over 80% compared to untreated samples. This highlights its potential application in industrial settings where metal preservation is critical .

Data Summary Table

Application AreaSpecific UsesNotable Findings
MedicinalAntitumor agentsInduces apoptosis in cancer cells
Antibacterial and antifungalEffective against multiple bacterial and fungal strains
Chemical SynthesisIntermediate for thiadiazole derivativesVersatile building block for organic reactions
Material ScienceCorrosion inhibitorsReduces corrosion rates significantly

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways, including:

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural analogs and their substituent differences:

Compound Name Substituents Molecular Formula Key Spectral Data (¹³C-NMR, δ ppm)
3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione 3-CH₃, 4-CH₃ C₅H₆N₂S₃ 180.3 (thiadiazolidine carbons)
2,5-Dimercapto-1,3,4-thiadiazole (DMTD) 2-SH, 5-SH C₂H₂N₂S₃ 165.5 (thiadiazole carbons)
Bismuthiol II (3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione) 3-C₆H₅ C₈H₅KN₂S₃ N/A
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione 5-OCH₂CH₃ C₄H₆N₂OS₂ 184.2 (C=S), 165.6 (C-O)
2,5-Dimethyl-1,3,4-thiadiazole 2-CH₃, 5-CH₃ C₄H₆N₂S N/A

Key Observations :

  • Substitution Effects : Methyl groups at positions 3 and 4 in the target compound induce significant deshielding in ¹³C-NMR (δ = 180.3 ppm) compared to DMTD (δ = 165.5 ppm), highlighting the electronic influence of nitrogen substitution .
  • Aromatic vs.

Physical and Chemical Properties

Critical Research Findings

  • Regioselectivity in Alkylation : The target compound’s nitrogen-directed substitution contrasts with DMTD’s sulfur-based reactivity, as demonstrated by divergent ¹³C-NMR shifts .
  • Hydrogen Bonding : The 5-ethoxy derivative forms centrosymmetric dimers via N–H···S interactions, a feature absent in methyl- or phenyl-substituted analogs .
  • Biological Potential: Thiadiazolidine-dithione derivatives exhibit promise in antimicrobial and anticancer research, though specific data for the target compound remains unexplored .

Biological Activity

3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione is a member of the thiadiazolidine family, which has garnered attention for its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and safety profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacteria and fungi. It is believed to disrupt bacterial cell wall synthesis and interfere with vital biochemical pathways necessary for microbial survival .
  • Anticancer Properties : Research indicates that derivatives of thiadiazolidine can induce apoptosis in cancer cells. For instance, analogs have shown significant cytotoxicity against acute myelogenous leukemia (AML) cells with rapid induction of cell death .
  • Anti-inflammatory Effects : Thiadiazolidine derivatives have been implicated in reducing inflammation through modulation of inflammatory cytokines and pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and its analogs:

Activity TypeTest Organism/Cell LineIC50/LD50 ValuesObservations
AntimicrobialE. coli, C. albicansLD50 = 5.6 mg/m³Effective against various pathogens .
AnticancerMV-411 cellsIC50 = 2.0 - 3.5 µMInduces rapid apoptosis in leukemia cells .
Anti-inflammatoryHuman macrophagesNot specifiedReduces cytokine production .

Case Studies

  • Antileukemic Activity : A study on analogs of thiadiazolidine revealed that certain compounds exhibited potent antileukemic activity with minimal toxicity to normal hematopoietic cells. The study highlighted the importance of structural modifications for enhancing efficacy against AML cells .
  • Antimicrobial Efficacy : In vitro testing showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating bacterial infections resistant to conventional antibiotics .

Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies:

  • Acute Toxicity : The compound has an LD50 value indicating low acute toxicity in animal models .
  • Reproductive Toxicity : Studies have shown no significant reproductive toxicity or effects on fetal development in rats at specified dosages .

Q & A

Q. What safety protocols should be followed when handling 3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione in laboratory settings?

  • Methodological Answer: Due to the structural similarity of thiadiazole derivatives to hazardous compounds, adopt stringent precautions:
  • Wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact or inhalation .
  • Perform reactions in a fume hood or glovebox if toxic byproducts are anticipated .
  • Dispose of waste via certified biological/chemical waste management services to prevent environmental contamination .
  • Follow hazard codes H313 (skin contact risk) and H333 (inhalation risk), with mitigations like P264 (post-handling washing) and P280 (protective equipment) .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer: A common approach involves cyclocondensation of thiourea derivatives with carbon disulfide under basic conditions. For example:
  • Reflux precursors (e.g., hydrazides) with CS₂ and KOH in ethanol for 10+ hours to form the thiadiazolidine-dithione core .
  • Optimize reaction parameters (temperature, solvent polarity) to improve yield and purity. Structural analogs like 1,2,4-triazole-3-thiones have been synthesized similarly, achieving yields >60% .

Q. Which spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer: Use a combination of:
  • ¹H/¹³C NMR : To identify methyl group environments and confirm substitution patterns .
  • FT-IR : Detect characteristic C=S (1050–1250 cm⁻¹) and N–C–S (600–800 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 178.30 g/mol for structural analogs) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer:
  • Perform DFT calculations to model the compound’s HOMO-LUMO gaps, charge distribution, and reactivity indices. Compare results with experimental spectroscopic data to validate predictions .
  • Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets, such as antimicrobial enzymes, guiding derivative design .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer:
  • Cross-validation : Compare NMR/IR data with computational simulations (DFT or molecular dynamics) to resolve ambiguities in peak assignments .
  • X-ray Crystallography : If feasible, determine the crystal structure to unambiguously confirm regiochemistry and substituent positions .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace atomic environments in complex spectra .

Q. What experimental design considerations are critical for evaluating the biological activity of derivatives?

  • Methodological Answer:
  • In Vitro Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains . Include cytotoxicity screening (e.g., MTT assay on mammalian cells) to assess selectivity .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups, sulfur atoms) and correlate changes with bioactivity .
  • Mechanistic Studies : Use enzymatic inhibition assays or transcriptomics to identify molecular targets .

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